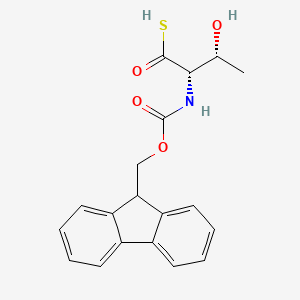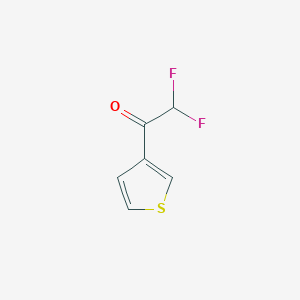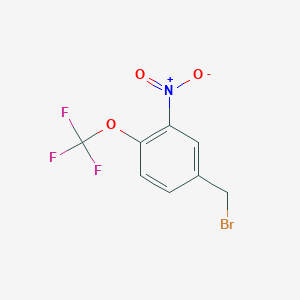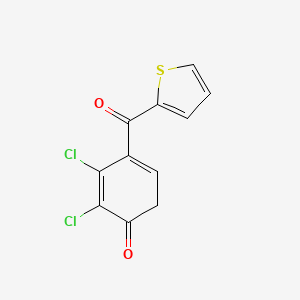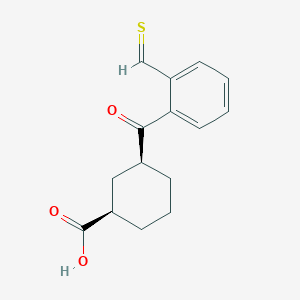
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of three distinct aromatic rings: a 2,4-dinitrophenyl group, a 4-fluorophenyl group, and a phenyl group
准备方法
The synthesis of 1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2,4-dinitrophenylhydrazine with 4-fluorobenzaldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a base, such as sodium ethoxide, to form the pyrazole ring.
Aromatic Substitution:
The reaction conditions for these steps typically involve refluxing the reactants in an appropriate solvent, such as ethanol or toluene, and maintaining the reaction temperature between 80-120°C.
化学反应分析
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and fluoro-substituted pyrazole derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the formation of amino-substituted pyrazoles.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional substituents on the aromatic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, acetonitrile), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions include various substituted pyrazole derivatives with modified functional groups.
科学研究应用
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the design of novel organic materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites of target proteins, modulating their activity. The pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
相似化合物的比较
1-(2,4-Dinitrophenyl)-5-(4-fluorophenyl)-3-phenyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,4-Dinitrophenyl)-3-phenyl-1H-pyrazole: Lacks the 4-fluorophenyl group, resulting in different electronic and steric properties.
1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole:
1-(2,4-Dinitrophenyl)-5-phenyl-1H-pyrazole: Lacks the 4-fluorophenyl group, leading to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its combination of three distinct aromatic groups, which confer specific electronic, steric, and reactivity properties that differentiate it from other pyrazole derivatives.
属性
| 669714-88-9 | |
分子式 |
C21H13FN4O4 |
分子量 |
404.3 g/mol |
IUPAC 名称 |
1-(2,4-dinitrophenyl)-5-(4-fluorophenyl)-3-phenylpyrazole |
InChI |
InChI=1S/C21H13FN4O4/c22-16-8-6-15(7-9-16)20-13-18(14-4-2-1-3-5-14)23-24(20)19-11-10-17(25(27)28)12-21(19)26(29)30/h1-13H |
InChI 键 |
AGLIEIWWQPDVTI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



